
(R)-2-(3-(Difluoromethyl)phenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-(Difluoromethyl)phenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a difluoromethyl group on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Difluoromethyl)phenyl)pyrrolidine typically involves the introduction of the difluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under controlled conditions. One common method involves the use of difluoromethyl iodide and a radical initiator to introduce the difluoromethyl group onto the phenyl ring .
Industrial Production Methods
Industrial production of ®-2-(3-(Difluoromethyl)phenyl)pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve high yields and selectivity in the synthesis of such compounds .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(3-(Difluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
®-2-(3-(Difluoromethyl)phenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Wirkmechanismus
The mechanism of action of ®-2-(3-(Difluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes or receptors, thereby modulating biological activity. The compound may act through pathways involving radical intermediates or by stabilizing transition states in enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(3-(Trifluoromethyl)phenyl)pyrrolidine
- ®-2-(3-(Methyl)phenyl)pyrrolidine
Uniqueness
®-2-(3-(Difluoromethyl)phenyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its trifluoromethyl and methyl analogs. The difluoromethyl group offers a balance between lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Eigenschaften
Molekularformel |
C11H13F2N |
|---|---|
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
(2R)-2-[3-(difluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2N/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1,3-4,7,10-11,14H,2,5-6H2/t10-/m1/s1 |
InChI-Schlüssel |
WTCCAZSLVPTVED-SNVBAGLBSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)C(F)F |
Kanonische SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


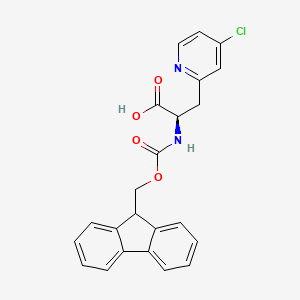
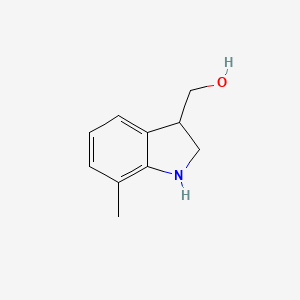
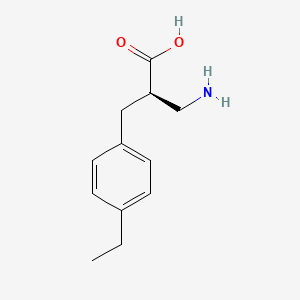
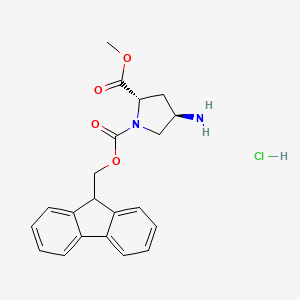
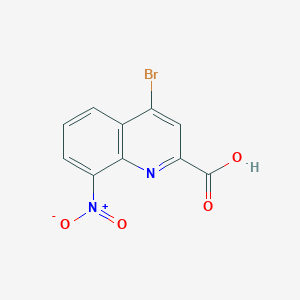
![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)
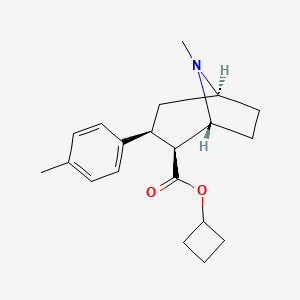
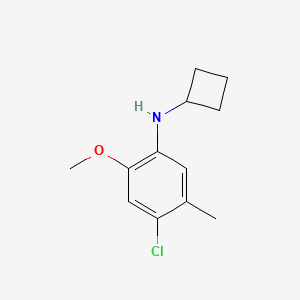
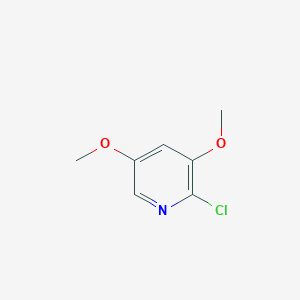

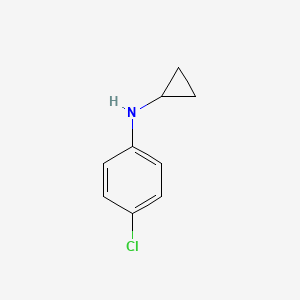


![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)
